4-(Pyridin-3-ylmethoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-3-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-3-5-12(6-4-11)15-9-10-2-1-7-13-8-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLGULDVNFMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyridin 3 Ylmethoxy Phenol
Retrosynthetic Analysis of 4-(Pyridin-3-ylmethoxy)phenol
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. e3s-conferences.org It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical steps. e3s-conferences.orgamazonaws.comsathyabama.ac.in
Disconnection Strategies for the Ether Linkage
The most prominent functional group in this compound is the ether linkage. Therefore, the primary disconnection strategy involves breaking the C-O bond of this ether. This disconnection can occur in two possible ways, leading to two distinct sets of synthons and their corresponding synthetic equivalents (reagents).
Disconnection A:
Disconnection: Breaking the bond between the phenolic oxygen and the benzylic carbon.
Synthons: A phenoxide anion and a pyridin-3-ylmethyl cation.
Synthetic Equivalents: 4-Hydroxyphenol (hydroquinone) and a 3-(halomethyl)pyridine or 3-pyridinemethanol (B1662793) derivative.
Disconnection B:
Disconnection: Breaking the bond between the pyridyl ring and the methoxy (B1213986) group's oxygen.
Synthons: A 3-pyridyl anion and a 4-methoxyphenol (B1676288) cation.
Synthetic Equivalents: This route is generally less favorable due to the difficulty in generating a stable 3-pyridyl anion and a suitable electrophilic partner on the phenol (B47542).
Considering the relative stability and reactivity of the intermediates, Disconnection A represents a more viable and commonly employed strategy.
Functional Group Interconversions Leading to Precursors
Functional group interconversion (FGI) is a key strategy in retrosynthesis that allows for the conversion of one functional group into another to facilitate a desired disconnection or to utilize more readily available starting materials. e3s-conferences.org In the context of synthesizing this compound, FGI can be applied to the precursors identified from Disconnection A.
For the pyridinyl portion, 3-pyridinemethanol can be converted to a more reactive electrophile, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine, through treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. This enhances its reactivity towards nucleophilic attack by the phenoxide.
Identification of Readily Available Starting Materials
The retrosynthetic analysis ultimately leads to the identification of simple and commercially available starting materials. For the synthesis of this compound via the preferred route (Disconnection A), the following starting materials are readily accessible:
4-Hydroxyphenol (Hydroquinone): A common and inexpensive phenolic compound.
3-Pyridinemethanol: A readily available pyridyl alcohol.
3-(Chloromethyl)pyridine hydrochloride: A salt form of the reactive electrophile, which can be neutralized before use.
Classical Synthetic Approaches
The forward synthesis, guided by the retrosynthetic analysis, primarily relies on the formation of the ether bond.
O-Alkylation Reactions Employing Phenolic Precursors
A general and effective method for forming the ether linkage is the O-alkylation of a phenol. In this case, 4-hydroxyphenol serves as the phenolic precursor. The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with an electrophilic pyridine (B92270) derivative.
A similar synthesis has been reported for 2-(pyridin-4-ylmethoxy)phenol, where o-benzenediol was reacted with 4-chloromethylpyridine hydrochloride under alkaline conditions. iucr.org
Williamson Ether Synthesis Variants
The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide. chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com
In the synthesis of this compound, a variation of this method is employed. 4-Hydroxyphenol is first treated with a base to generate the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a 3-(halomethyl)pyridine.
Typical Reaction Conditions:
| Reactant 1 | Reactant 2 | Base | Solvent |
| 4-Hydroxyphenol | 3-(Chloromethyl)pyridine hydrochloride | Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone |
| 4-Hydroxyphenol | 3-Pyridinemethanol | (requires activation of the alcohol) |
The choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) can also be used to deprotonate the phenol, but milder bases like potassium carbonate are often sufficient and preferred for their ease of handling. youtube.com The reaction is typically carried out at elevated temperatures to facilitate the substitution.
Coupling Reactions for Phenol-Ether Formation
The Williamson ether synthesis stands as a fundamental and widely used method for forming the aryl ether bond present in this compound. This nucleophilic substitution reaction involves the reaction of a phenoxide with a suitable pyridyl halide. In the context of synthesizing the target molecule, this would typically involve the reaction of hydroquinone (B1673460) with 3-(chloromethyl)pyridine or its hydrochloride salt. The phenolic hydroxyl group of hydroquinone is first deprotonated by a base to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the desired ether linkage.
A representative procedure for a similar transformation involves the reaction of a phenol with a pyridylmethyl halide in the presence of a base. For instance, the synthesis of 2-[3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl]acetic acid is achieved by reacting methyl (4-hydroxy-3-methoxyphenyl)acetate (B1238277) with 2-(bromomethyl)pyridine (B1332372) hydrobromide. nih.gov The reaction is carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF), with potassium carbonate serving as the base. The addition of a phase transfer catalyst, such as tetrabutylammonium (B224687) iodide, can facilitate the reaction, which typically proceeds at a moderately elevated temperature (e.g., 50 °C) over several hours to furnish the ether product. nih.gov A similar strategy can be envisioned for the synthesis of this compound from hydroquinone and 3-(chloromethyl)pyridine.
| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl (4-hydroxy-3-methoxyphenyl)acetate | 2-(Bromomethyl)pyridine hydrobromide | K₂CO₃ | DMF | Tetrabutylammonium iodide | 50 | Overnight | 34 | nih.gov |
| 4-Nitrophenol (B140041) | 2-(Chloromethyl)pyridine | NaOH | Ethanol | None | Room Temp. | 3 | Not specified | nih.gov |
Advanced Synthetic Techniques
To enhance efficiency, yield, and reaction conditions, advanced synthetic methodologies have been developed for C-O bond formation. These techniques offer alternatives to traditional methods and can be particularly advantageous in complex syntheses.
Catalytic Methods for C-O Bond Formation
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, provide powerful alternatives for the formation of the aryl-O-pyridyl bond. organic-chemistry.orgorganic-chemistry.org
The Buchwald-Hartwig amination , which can be adapted for etherification, employs a palladium catalyst with a specialized ligand to couple an alcohol with an aryl halide. organic-chemistry.org This method is known for its mild reaction conditions and broad substrate scope. A variety of palladium sources, such as Pd(OAc)₂, and ligands can be used, with the choice often depending on the specific substrates. wuxiapptec.com
The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide, typically at elevated temperatures. organic-chemistry.org Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, which can lead to improved yields and milder conditions compared to the traditional use of copper metal. organic-chemistry.org The mechanism is believed to involve the formation of a copper(I) alkoxide which then reacts with the aryl halide. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. nih.govmdpi.com The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for ether synthesis. For example, the synthesis of various pyrazolo[3,4-b]pyridine derivatives through a one-pot multi-component reaction demonstrated that microwave irradiation led to shorter reaction times and higher yields compared to conventional heating. nih.gov In the context of this compound synthesis, a microwave-assisted Williamson ether synthesis or a catalyzed coupling reaction could offer a more efficient route. Microwave conditions often employ polar solvents that absorb microwave energy effectively, such as DMF or ethanol. nih.gov
| Reaction Type | Reactants | Catalyst/Base | Solvent | Method | Time | Yield | Reference |
| Multi-component reaction | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aldehydes, etc. | Acetic acid | Acetic acid | MW irradiation | Shorter | Higher | nih.gov |
| Quinolone Synthesis | Aromatic amines, aldehydes, propargylated-flavone | YbCl₃ | - | MW irradiation | 4 min | Excellent | nih.gov |
Synthesis of Related Analogs and Derivatives
The synthetic methodologies described can be extended to prepare a variety of analogs and derivatives of this compound, allowing for the exploration of structure-activity relationships in various applications.
Preparation of Positional Isomers and Ring-Substituted Analogs
The synthesis of positional isomers, such as 2-(pyridin-3-ylmethoxy)phenol or 4-(pyridin-2-ylmethoxy)phenol, can be achieved by using the corresponding starting materials. For example, the synthesis of 4-(pyridin-2-ylmethoxy)aniline (B10275) derivatives proceeds via the reaction of 4-nitrophenol with 2-(chloromethyl)pyridine, followed by reduction of the nitro group. nih.gov This highlights the adaptability of the Williamson ether synthesis for creating a library of positional isomers.
Furthermore, ring-substituted analogs can be prepared by using substituted hydroquinones or substituted 3-(chloromethyl)pyridines. For instance, the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde involves the coupling of a substituted pyridyl methanol (B129727) derivative with a protected 2,6-dihydroxybenzaldehyde. google.com This demonstrates how more complex analogs can be built up using similar etherification strategies. The synthesis of various substituted pyrazole (B372694) oxime compounds containing a pyridyl moiety also showcases the versatility of these coupling reactions in creating diverse molecular architectures. shd-pub.org.rs
| Analog Type | Key Starting Materials | Synthetic Method | Reference |
| Positional Isomer (Aniline derivative) | 4-Nitrophenol, 2-(Chloromethyl)pyridine | Williamson Ether Synthesis, Nitro Reduction | nih.gov |
| Ring-Substituted Analog | Substituted Pyridyl Methanol, Protected Dihydroxybenzaldehyde | Etherification | google.com |
| Ring-Substituted Analog | Substituted Phenol, Pyridyl Methyl Halide | Williamson Ether Synthesis | shd-pub.org.rs |
Synthetic Routes to Phenolic and Pyridyl Analogues
The fundamental structure of this compound can be systematically modified at either the phenolic or pyridyl ring to generate a diverse library of analogues. These modifications are crucial in medicinal chemistry and materials science for tuning the molecule's electronic, steric, and physicochemical properties. The primary synthetic strategies leverage well-established reactions such as the Williamson ether synthesis, the Mitsunobu reaction, and various coupling strategies to build complexity. masterorganicchemistry.comlibretexts.orgmdpi.comnih.gov
Research has focused on introducing a range of substituents to both aromatic rings, thereby altering the core structure to achieve desired biological activities or material characteristics. For instance, the synthesis of analogues is often a key step in developing inhibitors for enzymes like Bruton's tyrosine kinase (BTK) or in creating antiviral agents. mdpi.comnih.gov
A common approach involves the reaction of a substituted phenol with a functionalized pyridyl methanol or its corresponding halide. nih.goviucr.org For example, the synthesis of 2-(4-Pyridylmethoxy)phenol was achieved by reacting o-benzenediol with 4-chloromethylpyridine hydrochloride under alkaline conditions. iucr.org This demonstrates a straightforward method for creating phenolic analogues where the position of the ether linkage on the phenol ring is varied.
More complex syntheses involve multi-step routes to build analogues with specific functionalities. In the development of inhibitors for SARS-CoV-2 replication, researchers prepared a series of analogues by first synthesizing a key 1,2,4-oxadiazole (B8745197) intermediate, which was then coupled with various substituted phenols or pyridines. mdpi.com Another approach detailed the synthesis of 2-Amino-4-((5-(2,2,2-trifluoroethoxy)pyridin-2-yl) methoxy)phenol, an analogue with substitutions on both rings, as a potential ligand for imaging huntingtin aggregates. nih.gov
The following tables summarize representative synthetic routes and the resulting analogues based on published research findings.
Table 1: Synthesis of Phenolic Analogues
This table illustrates synthetic methods where the pyridine core remains constant while the phenolic moiety is altered. The Mitsunobu reaction is a prominent method for this purpose, allowing for the coupling of various phenols with a pyridyl methanol derivative. nih.gov
| Phenolic Reactant | Pyridyl Reactant | Reaction Conditions | Resulting Analogue | Yield (%) | Reference |
| 3,5-Dimethoxyphenol | 3-Pyridinemethanol | DIAD, PPh₃, THF, 0 °C to rt | 3-((3,5-Dimethoxyphenoxy)methyl)pyridine | 88% | nih.gov |
| 2-Nitrophenol | (1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanol | DIAD, PPh₃, THF, 0 °C to rt | 1-Benzyl-5-((2-nitrophenoxy) methyl)-1,2,3,6-tetrahydropyridine | 61% | nih.gov |
| o-Benzenediol (Catechol) | 4-Chloromethylpyridine hydrochloride | Base, Nitrogen atmosphere | 2-(4-Pyridylmethoxy)phenol | Not specified | iucr.org |
| 2-Amino-4-hydroxyphenol derivative | 5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol derivative | Multi-step synthesis | 2-Amino-4-((5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)phenol | Not specified | nih.gov |
Data sourced from referenced scientific literature.
Table 2: Synthesis of Pyridyl Analogues
This table details the synthesis of analogues where the phenolic component is kept consistent while the pyridine ring is modified. These modifications can include the introduction of various functional groups or altering the substitution pattern on the pyridine ring to modulate the compound's properties. mdpi.com
| Phenolic Reactant | Pyridyl Reactant | Reaction Conditions | Resulting Analogue | Reference |
| Salicylaldehyde | N'-hydroxy-3-methoxypyridine-4-carboxamidine | Microwave irradiation, condensation | 2-(3-(3-Methoxypyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenol | mdpi.com |
| Salicylaldehyde | N'-hydroxy-2-methylpyridine-4-carboxamidine | Microwave irradiation, condensation | 2-(3-(2-Methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenol | mdpi.com |
| 4-Aminomethylbenzoic acid | 3-Pyridinemethanol | CDI, DBU, Triethylamine, THF | 4-[N-(Pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic Acid | nih.gov |
| 6-phenoxypyridin-3-yl boronic ester | 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative | Suzuki Coupling | 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | nih.gov |
Data sourced from referenced scientific literature.
Derivatization Strategies and Chemical Transformations of 4 Pyridin 3 Ylmethoxy Phenol
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification, offering opportunities for etherification, esterification, electrophilic substitution on the aromatic ring, and oxidation reactions.
Etherification and Esterification Reactions
Etherification: The phenolic hydroxyl group can be readily converted to an ether linkage. This transformation is often achieved through Williamson ether synthesis, where the phenol (B47542) is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. nih.govevitachem.com For instance, alkylation of the phenol with 1-iodopropane (B42940) in the presence of potassium carbonate yields the corresponding propoxy derivative. nih.gov Similarly, reaction with 1-bromobutane (B133212) can be used to introduce a butyl ether. nih.gov The use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) facilitates the deprotonation of the phenolic oxygen, enabling nucleophilic attack. smolecule.com
Esterification: Due to the lower nucleophilicity of phenols compared to alcohols, their direct esterification with carboxylic acids is often slow. niscpr.res.inlibretexts.org More reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, are therefore commonly employed. libretexts.orgarkat-usa.org The reaction of phenols with acid chlorides can be facilitated by a catalyst like titanium dioxide (TiO2) under solvent-free conditions. niscpr.res.in Alternatively, the phenol can first be converted to the more reactive phenoxide ion by treatment with a base like sodium hydroxide (B78521). libretexts.org Pivalic anhydride, in the presence of sodium thiosulfate, can also be used to mediate the esterification of phenols with various carboxylic acids. arkat-usa.org
Electrophilic Substitution on the Phenolic Ring
The hydroxyl group of the phenol moiety is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. chemguide.co.uk This increased reactivity facilitates electrophilic substitution reactions. chemguide.co.uklibretexts.org The hydroxyl group is a 2,4-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho (next to) and para (opposite) to the hydroxyl group. chemguide.co.uk An example of such a reaction is the Friedel-Crafts synthesis of the food preservative BHT from para-cresol. libretexts.org
Oxidation Reactions of the Phenol Moiety
The phenol moiety can undergo oxidation reactions, although specific examples directly involving 4-(Pyridin-3-ylmethoxy)phenol are not extensively detailed in the provided search results. In general, phenols can be oxidized to quinones. The ease of oxidation is influenced by the substituents on the aromatic ring.
Transformations Involving the Pyridine (B92270) Moiety
The pyridine ring offers additional sites for chemical modification, including the nitrogen atom and the carbon atoms of the ring itself.
N-Alkylation and N-Oxidation Reactions
N-Alkylation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. For example, N-alkylation can be achieved using reagents like N-benzyl bromoacetamide in the presence of a base. nih.gov This reaction introduces a substituent onto the nitrogen atom, forming a pyridinium (B92312) salt.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation can be carried out using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA). researchgate.net The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more reactive towards certain transformations. wikipedia.org For instance, pyridine N-oxides can be converted to 2-aminopyridines. researchgate.net
Functionalization of the Pyridine Ring (e.g., Halogenation, Nitration)
Halogenation: Direct electrophilic halogenation of pyridine is often challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iqmountainscholar.org However, functionalization can be achieved through alternative strategies. For example, bromination or chlorination can be performed on a trifluoromethyl-substituted phenol derivative as part of a multi-step synthesis. vulcanchem.com
Nitration: Similar to halogenation, the direct nitration of pyridine requires harsh conditions. uoanbar.edu.iq The electron-deficient nature of the pyridine ring makes it less reactive than benzene (B151609) towards electrophiles like the nitronium ion. wikipedia.org However, nitration can be achieved, often under vigorous conditions. uoanbar.edu.iq The use of catalysts can facilitate the reaction under milder conditions. google.com
Cross-Coupling Reactions on the Pyridine Nucleus
The pyridine ring of this compound is susceptible to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl systems. mdpi.comorganic-chemistry.org The pyridine ring, particularly after conversion to a suitable derivative like a boronic acid or ester, can be coupled with a variety of aryl or heteroaryl halides. acs.orgacs.org For instance, the synthesis of 3-pyridyl biaryl systems has been successfully achieved through the palladium-catalyzed Suzuki cross-coupling of 3-pyridylboroxin with various aryl halides. acs.org The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. acs.org The development of air- and moisture-stable palladium-NHC (N-heterocyclic carbene) precatalysts has further expanded the scope of Suzuki-Miyaura couplings involving pyridyl substrates. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups onto the pyridine nucleus. The palladium-catalyzed coupling of halopyridines with amines is a well-established method. researchgate.netrsc.org For instance, the use of Pd(OAc)2 with a suitable ligand like Xantphos and a base such as Cs2CO3 has been effective for the amination of substituted halopyridines. researchgate.net This strategy could be applied to a halogenated derivative of this compound to introduce diverse amine functionalities.
A summary of representative conditions for these cross-coupling reactions is presented below:
| Reaction | Catalyst/Ligand | Base | Reactants | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Na₂CO₃ | 3-Pyridylboroxin, Aryl Halide | acs.org |
| Suzuki-Miyaura Coupling | Pd(II)-NHC Precatalyst | Cs₂CO₃ | 2-Pyridyl Trimethylammonium Salt, Boronic Acid | organic-chemistry.org |
| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Halopyridine, Amine | researchgate.net |
Reactions at the Methylene (B1212753) Bridge
The methylene bridge in this compound is a benzylic position, making it susceptible to specific chemical transformations.
The benzylic C-H bonds of the methylene bridge are relatively weak and can be targeted for functionalization through radical reactions. libretexts.org
Radical Halogenation: Benzylic positions can undergo halogenation via a radical mechanism. libretexts.orgchemistry.coach Reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the benzylic carbon. nih.gov This halogenated intermediate can then serve as a precursor for further nucleophilic substitution reactions. Copper-catalyzed methods have also been developed for site-selective benzylic chlorination. nih.gov
Oxidation: The benzylic ether can be oxidized to form esters or aldehydes. nih.govrsc.orgcdnsciencepub.com Oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize benzylic ethers to carbonyl compounds. cdnsciencepub.com Another method involves the use of an oxoammonium salt, which can oxidatively cleave benzylic ethers to yield aromatic aldehydes and alcohols. organic-chemistry.org Photosensitized oxidation using reagents like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) can also lead to the formation of benzaldehydes and methyl benzoates from benzyl (B1604629) methyl ethers. rsc.org
The ether linkage is a key structural feature, and its cleavage can be a critical step in synthetic pathways.
Hydrogenolysis: Catalytic hydrogenolysis is a common method for cleaving benzyl ethers. acsgcipr.orgorganic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.orgresearchgate.net The cleavage results in the formation of the corresponding phenol and 3-methylpyridine. It is noteworthy that the presence of bases like ammonia, pyridine, or ammonium (B1175870) acetate (B1210297) can inhibit the hydrogenolysis of benzyl ethers, a factor to consider in multifunctional substrates. organic-chemistry.org
Acid-Catalyzed Cleavage: Strong acids like boron tribromide (BBr₃) are effective reagents for the cleavage of aryl ethers. nih.govnih.govufp.ptpearson.com The reaction with BBr₃ typically proceeds at low temperatures and results in the formation of the corresponding phenol and a brominated alkyl fragment. ufp.pt It has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov
Functional Group Interconversions and Rearrangements
Beyond direct functionalization, the existing groups on this compound can be interconverted, and the molecule can undergo rearrangements to access different structural isomers.
Functional Group Interconversions: The phenolic hydroxyl group can be converted into other functionalities. For example, it can be transformed into a sulfonate ester, which is a good leaving group for nucleophilic substitution reactions. mit.edu The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the pyridine ring. These transformations are fundamental in organic synthesis for modifying the properties and reactivity of molecules. solubilityofthings.comimperial.ac.uk
Rearrangements: Anionic rearrangements of pyridyl ethers have been reported. For instance, the treatment of 2-benzyloxypyridine with a strong base like n-butyllithium or lithium diisopropylamide (LDA) can lead to a nih.govrsc.org-anionic rearrangement, resulting in the formation of an aryl pyridyl carbinol. acs.orgacs.orgresearchgate.net This type of rearrangement involves the deprotonation of the benzylic carbon followed by a 1,2-migration of the pyridine ring. A similar strategy could potentially be explored for this compound to generate isomeric structures. Furthermore, a tandem C(sp³)–H arylation/ nih.govrsc.org-Wittig rearrangement of pyridylmethyl ethers has been developed, offering a pathway to skeletally diverse aryl(pyridyl)methanol core structures. scispace.comrsc.org
4 Pyridin 3 Ylmethoxy Phenol As a Building Block and Chemical Scaffold
Integration into Multi-Step Organic Syntheses
Multi-step organic synthesis involves a sequence of chemical reactions to construct complex molecules from simpler starting materials. youtube.com The efficiency of such a sequence often relies on the use of well-designed building blocks that can introduce key structural features in a single step. 4-(Pyridin-3-ylmethoxy)phenol serves as such a building block, streamlining the synthesis of elaborate molecular targets. Its integration into synthetic pathways allows chemists to introduce a pyridinylmethyl ether and a phenolic group simultaneously, which can be further functionalized in subsequent steps. General strategies in multi-step synthesis often involve retrosynthetic analysis, where a target molecule is conceptually broken down into simpler precursors, a process where a building block like this compound would be identified as a key intermediate. youtube.com
Heterocyclic compounds are integral to medicinal chemistry and materials science. nih.gov The this compound framework is an excellent starting point for creating more complex heterocyclic systems. The pyridine (B92270) ring itself is a privileged scaffold in drug discovery. nih.gov By using this compound, chemists can build upon the existing pyridine and phenol (B47542) rings to construct fused or linked heterocyclic structures.
A prominent example is its role as a precursor in the synthesis of sophisticated molecules used in medical imaging. For instance, the core structure is central to the development of positron emission tomography (PET) probes designed to image mitochondrial complex I (MC-I) in the brain. The synthesis of these complex pyridazinone-based heterocycles involves coupling a derivative of the this compound scaffold with other heterocyclic fragments in a multi-step sequence.
Polycyclic compounds, which contain multiple fused rings, are a significant class of molecules with diverse applications, including pharmaceuticals and organic electronics. nih.govbeilstein-journals.org The synthesis of these structures often involves reactions that form new rings onto an existing core. The phenol and pyridine rings within this compound provide two distinct platforms for such annulation reactions.
For example, methods for constructing polycyclic pyridones often rely on building blocks that contain a pyridine ring, which can undergo cyclization reactions to form fused systems. nih.gov The phenolic part of the molecule can be used in reactions like Pechmann condensation or as a nucleophile in cyclization reactions to form oxygen-containing rings. While specific examples starting directly from this compound are not extensively documented in leading literature, its structure is analogous to m-aryloxy phenols, which are used to synthesize polycyclic pyrazolinone derivatives and other complex structures. mdpi.com The presence of both the pyridine and phenol moieties makes it a strategically advantageous precursor for creating novel polycyclic frameworks that combine elements of both parent heterocycles.
Design of Novel Chemical Scaffolds Based on the this compound Framework
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound structure serves as an excellent scaffold due to its combination of aromatic, heterocyclic, and functional group features.
Starting from the this compound core, a wide array of new molecules can be generated. The diversity can be explored through several synthetic avenues:
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a nucleophile to connect to other molecular fragments.
Substitution on the Phenol Ring: The aromatic ring of the phenol can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various methods common in heterocyclic chemistry.
Hydrogenation of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring, transforming the aromatic, planar scaffold into a flexible, three-dimensional one, which is a common strategy in drug design. nih.gov
An example of scaffold exploration involves the synthesis of hydroxylated trisubstituted pyridines, where a central phenol is linked to other aromatic rings, demonstrating how the core concept can be expanded. rsc.org
A ligand is a molecule that binds to a specific biological target, such as a protein or enzyme, to elicit a biological response. The design of effective ligands requires careful consideration of molecular shape, charge distribution, and the placement of hydrogen bond donors and acceptors. The this compound scaffold provides key features for molecular recognition:
The pyridine nitrogen acts as a hydrogen bond acceptor.
The phenolic hydroxyl group serves as a hydrogen bond donor.
The two aromatic rings can engage in π-stacking interactions with aromatic amino acid residues in a protein's binding site.
The ether linkage provides conformational flexibility, allowing the ligand to adapt its shape to fit the binding pocket.
This structural motif is found in inhibitors of various enzymes. For example, pyridine and phenol groups are crucial components in certain kinase inhibitors, where the hydroxyl group of a phenol can form critical hydrogen bonding interactions with residues in the enzyme's active site. nih.gov Furthermore, related structures like 4-(Pyridin-4-ylmethoxy)pyridin-3-amine have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), highlighting the utility of the pyridinylmethoxy scaffold in targeting enzymes involved in gene regulation. smolecule.com The most direct application is seen in the development of PET radioligands, where derivatives of this scaffold are designed to bind with high specificity to targets like mitochondrial complex 1. nih.govbldpharm.com
Applications in Radiopharmaceutical and Imaging Probe Development
One of the most significant applications of the this compound scaffold is in the development of radiopharmaceuticals, particularly for PET imaging. rsc.org PET is a non-invasive imaging technique that uses radioactive tracers to visualize and quantify biochemical processes in the body.
Researchers have developed novel PET probes for imaging mitochondrial complex 1 (MC-I), an enzyme whose dysfunction is implicated in many neurodegenerative diseases. smolecule.com Several of these probes are complex molecules built upon the this compound framework. The precursor molecule is elaborated through multi-step synthesis to attach a radiolabel, typically Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]), and other groups that fine-tune the molecule's binding affinity and pharmacokinetic properties. nih.gov
Notable examples include [¹⁸F]BCPP-EF, [¹⁸F]BCPP-BF, and [¹¹C]BCPP-EM. These probes were developed for the quantitative imaging of MC-I activity in the living brain. nih.gov The studies demonstrated that these tracers, derived from the core scaffold, could successfully cross the blood-brain barrier and specifically bind to MC-I. nih.govbldpharm.com For instance, [¹⁸F]BCPP-EF has been identified as a particularly useful PET probe for this purpose and has been prepared via an automated synthesis to facilitate clinical research in conditions like Parkinson's disease. smolecule.com
Interactive Table of Key Imaging Probes An interactive data table based on the data in the text.
| Compound Name | Full Chemical Name | Radioisotope | Application |
|---|---|---|---|
| [¹⁸F]BCPP-EF | 2-tert-butyl-4-chloro-5-{6-[2-(2[¹⁸F]fluoroethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one | ¹⁸F | PET imaging of mitochondrial complex 1 nih.govsmolecule.combldpharm.com |
| [¹⁸F]BCPP-BF | 2-tert-butyl-4-chloro-5-[6-(4-[¹⁸F]fluorobutoxy)-pyridin-3-ylmethoxy]-2H-pyridazin-3-one | ¹⁸F | PET imaging of mitochondrial complex 1 nih.gov |
| [¹¹C]BCPP-EM | 2-tert-butyl-4-chloro-5-{6-[2-(2-[¹¹C]methoxy-ethoxy)-ethoxy]-pyridin-3-ylmethoxy}-2H-pyridazin-3-one | ¹¹C | PET imaging of mitochondrial complex 1 nih.gov |
Incorporation into PET Probes (e.g., Pyridazine (B1198779) Derivatives)
The unique structural features of this compound make it a suitable precursor for the synthesis of more complex molecules, including Positron Emission Tomography (PET) probes. One notable application is its incorporation into pyridazine-based structures for imaging biological targets in the central nervous system.
A key example is the development of a PET radiotracer for imaging mitochondrial complex I (MC-I), dysfunction of which is linked to neurodegenerative diseases like Parkinson's disease. frontiersin.org The tracer, [¹⁸F]BCPP-EF (2-tert-Butyl-4-Chloro-5-{6-[2-(2[¹⁸F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2H-Pyridazin-3-One), utilizes the pyridin-3-ylmethoxy moiety derived from a precursor related to this compound. frontiersin.org In this structure, the pyridin-3-ylmethoxy group acts as a key part of the scaffold that binds to the target. The pyridazine ring is a common heterocycle in medicinal chemistry, known for its diverse biological activities. researchgate.netmdpi.com The combination of the pyridyl and pyridazine components in a single molecule highlights the utility of the initial building block in creating targeted imaging agents.
The general synthetic approach to such complex molecules often involves multi-step sequences. For instance, the synthesis of pyridazine derivatives can be achieved through various methods, including the cyclization of dicarbonyl precursors with hydrazine (B178648) or through cross-coupling reactions to functionalize a pre-formed pyridazine ring. mdpi.com In the case of [¹⁸F]BCPP-EF, the pyridin-3-ylmethoxy portion is attached to the pyridazinone core, demonstrating how this building block can be integrated into a larger, functional molecular architecture designed for a specific biological application. frontiersin.org
Table 1: Example of a PET Probe Incorporating the Pyridin-3-ylmethoxy Scaffold
| PET Probe | Full Chemical Name | Target | Therapeutic Area |
|---|
This table is generated based on data from the cited source. frontiersin.org
Strategies for Isotopic Labeling
The utility of a compound as a PET probe is contingent on the ability to efficiently label it with a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t₁/₂ ≈ 109.8 min). frontiersin.orgnih.gov The development of PET probes based on the this compound scaffold requires robust strategies for isotopic labeling. These strategies often involve the synthesis of a precursor molecule that can be radiolabeled in the final step. chempep.com
Fluorine-18 Labeling: A common strategy for ¹⁸F-labeling is nucleophilic substitution, where a leaving group on a precursor molecule is replaced with [¹⁸F]fluoride. For the PET probe [¹⁸F]BCPP-EF, an automated synthesis was developed using a precursor specifically designed for this purpose. frontiersin.org The labeling involves the reaction of a tosylate precursor with [¹⁸F]fluoride, which is produced in a cyclotron. frontiersin.org The [¹⁸F]fluoride is activated using a combination of potassium carbonate and a kryptofix ligand, which then displaces the tosylate leaving group to form the final radiolabeled tracer. frontiersin.org This late-stage fluorination is advantageous as it minimizes the handling of radioactive material throughout the synthesis. The longer half-life of ¹⁸F allows for more complex synthesis and purification procedures and enables imaging studies over a longer duration. frontiersin.org
Carbon-11 Labeling: Another prevalent strategy is ¹¹C-labeling, often achieved through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govnih.gov For example, in the synthesis of a ¹¹C-labeled pyridazinone derivative, 4-hydroxy-6-(3-[¹¹C]methoxyphenethyl)pyridazin-3(2H)-one, a precursor with a free hydroxyl group was used. nih.gov The radiolabeling was accomplished by reacting the precursor with [¹¹C]methyl iodide in the presence of a base, such as cesium carbonate (Cs₂CO₃), in an anhydrous solvent like dimethylformamide (DMF) at an elevated temperature. nih.gov This reaction attaches the ¹¹C-methyl group to the phenolic oxygen. nih.gov This method is rapid, which is crucial given the short half-life of ¹¹C. nih.gov
Table 2: Common Isotopes and Labeling Strategies for PET Probes
| Isotope | Half-life | Common Labeling Precursor | Labeling Reagent | Reaction Type |
|---|---|---|---|---|
| Fluorine-18 (¹⁸F) | ~109.8 minutes | Compound with a good leaving group (e.g., tosylate, mesylate) | [¹⁸F]F⁻ with K₂CO₃/Kryptofix | Nucleophilic Substitution |
This table provides a general overview based on data from the cited sources. frontiersin.orgnih.govnih.gov
The choice of isotope and labeling strategy depends on several factors, including the chemical structure of the target molecule, the required pharmacokinetics of the tracer, and the available radiochemistry infrastructure. The versatility of the this compound scaffold allows for the incorporation of various functional groups that can serve as handles for different radiolabeling reactions.
Structure Activity Relationships: a Chemical and Theoretical Perspective
Impact of Structural Modifications on Electronic Properties and Reactivity
The electronic landscape of 4-(Pyridin-3-ylmethoxy)phenol is dictated by the interplay between the electron-donating phenolic hydroxyl group and the electron-withdrawing pyridine (B92270) ring, connected by a flexible methoxy (B1213986) bridge. Modifications to this core structure can significantly alter its electronic properties and subsequent reactivity.
The acidity of a phenol (B47542), quantified by its pKa value, is a direct measure of the stability of its corresponding phenoxide ion. The presence of substituents on the aromatic ring can dramatically influence this stability. pharmaguideline.com Electron-withdrawing groups (EWGs) tend to increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. scribd.comvanderbilt.edu Conversely, electron-donating groups (EDGs) decrease acidity by intensifying the negative charge on the oxygen atom, destabilizing the phenoxide ion. sips.org.in
In this compound, the pyridinylmethoxy group at the para-position exerts a net electron-withdrawing effect on the phenolic ring. This effect stabilizes the phenoxide ion formed upon deprotonation, making the compound more acidic than phenol itself. The pKa of phenol is approximately 10. pharmaguideline.com The presence of an EWG, such as a nitro group, significantly lowers the pKa, indicating increased acidity. sips.org.in While the pyridinylmethoxy group is not as strongly withdrawing as a nitro group, its influence is still significant in modulating the phenol's acidic character.
Further substitutions on either the phenolic or pyridinyl ring would continue to modulate this acidity. An EWG added to the phenolic ring would further increase acidity, while an EDG would decrease it. youtube.com For instance, adding a methyl group (an EDG) to the phenolic ring would be expected to raise the pKa value. sips.org.in
Table 1: Acidity of Phenol and Substituted Phenols Below is an interactive table showing the pKa values for phenol and various substituted phenols, illustrating the impact of electron-withdrawing and electron-donating groups.
| Compound | Substituent (Position) | pKa | Effect on Acidity Compared to Phenol |
| Phenol | -H | 10.0 | Baseline |
| p-Cresol | -CH₃ (para) | 10.2 | Decreased |
| p-Nitrophenol | -NO₂ (para) | 7.2 | Increased |
| p-Chlorophenol | -Cl (para) | 9.4 | Increased |
| o-Cresol | -CH₃ (ortho) | 10.3 | Decreased |
Data illustrates general substituent effects and provides context for the expected acidity of this compound. vanderbilt.edusips.org.in
In this compound, the pyridine nitrogen influences the electronic density of the entire molecule. This influence can be modulated by pH. The lone pair of electrons on the sp2-hybridized nitrogen can act as a proton acceptor (a base). Upon protonation, the pyridinium (B92312) ion becomes a much stronger electron-withdrawing group, which would significantly increase the acidity of the phenolic hydroxyl group. This pH-dependent electronic "switch" is a critical feature of molecules containing a pyridine moiety. nih.gov The position of the nitrogen atom is also crucial; its placement at the 3-position means its electron-withdrawing influence is primarily inductive, as it does not participate directly in resonance with the methoxy bridge in the same way a nitrogen at the 2- or 4-position would.
Correlation Between Molecular Topology and Chemical Behavior
The specific arrangement of atoms and functional groups—the molecular topology—governs how the molecule interacts with its environment. This includes the substitution pattern on the phenolic ring and the consequences of positional isomerism.
The hydroxyl group of a phenol is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. britannica.com In this compound, the para-position is occupied by the pyridinylmethoxy substituent. This leaves the two ortho-positions (relative to the hydroxyl group) as the most reactive sites for further electrophilic attack, such as halogenation or nitration. vanderbilt.edu
The presence of the bulky pyridinylmethoxy group at the para-position may also exert steric effects, potentially hindering reactions at the hydroxyl group or influencing the orientation of incoming reagents targeting the ortho-positions. This pre-set para-substitution pattern is a key chemical consequence, channeling the reactivity of the phenolic ring and providing a predictable framework for designing further chemical modifications.
The relative positioning of functional groups can lead to isomers with markedly different chemical and physical properties. mcgill.ca For this compound, several positional isomers exist, each with a unique chemical role.
Pyridine Ring Isomers: The linkage to the methoxy group can occur at the 2-, 3-, or 4-position of the pyridine ring.
4-(Pyridin-2-ylmethoxy)phenol & 4-(Pyridin-4-ylmethoxy)phenol: In these isomers, the nitrogen atom is positioned to have a stronger resonance effect in addition to its inductive effect. This would alter the electron distribution across the molecule compared to the 3-position isomer, likely leading to differences in basicity, acidity, and binding interactions.
Phenolic Ring Isomers: The pyridinylmethoxy group can be attached to the ortho-, meta-, or para-position of the phenol.
2-(Pyridin-3-ylmethoxy)phenol (ortho-isomer): This isomer would allow for the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and the ether oxygen or even the pyridine nitrogen. This could significantly alter its acidity, solubility, and conformational preferences compared to the para-isomer.
3-(Pyridin-3-ylmethoxy)phenol (meta-isomer): In this configuration, the electronic effects of the hydroxyl and pyridinylmethoxy groups are less directly conjugated. The influence of the substituent on phenolic acidity would be primarily inductive, leading to different electronic properties and reactivity compared to the ortho- and para-isomers. nih.gov
Table 2: Comparison of Potential Properties of Positional Isomers
| Isomer Name | Substitution Pattern | Key Potential Chemical Difference |
| This compound | para, meta-pyridinyl | Baseline for comparison. |
| 4-(Pyridin-2-ylmethoxy)phenol | para, ortho-pyridinyl | Enhanced electronic communication; potential for chelation. |
| 4-(Pyridin-4-ylmethoxy)phenol | para, para-pyridinyl | Strongest resonance effect from pyridine nitrogen. |
| 2-(Pyridin-3-ylmethoxy)phenol | ortho, meta-pyridinyl | Potential for intramolecular hydrogen bonding; steric hindrance. |
| 3-(Pyridin-3-ylmethoxy)phenol | meta, meta-pyridinyl | Weaker resonance interaction between substituents. |
Computational Approaches to Structure-Function Relationships
Modern computational chemistry provides powerful tools for dissecting the structure-function relationships of molecules like this compound. Techniques such as Density Functional Theory (DFT) can be employed to model the molecule's geometry and electronic structure with high accuracy. redalyc.org
These computational approaches can be used to:
Calculate Electronic Properties: Generate electrostatic potential maps to visualize electron-rich and electron-deficient regions, identifying likely sites for nucleophilic and electrophilic attack.
Quantify Acidity: Predict pKa values by calculating the free energy change of the deprotonation reaction, allowing for a theoretical comparison of the acidity of various isomers and substituted analogues.
Analyze Molecular Orbitals: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitation properties.
Molecular Docking: If the molecule has a potential biological target, molecular docking simulations can predict its binding mode and affinity within a protein's active site. nih.gov This provides a structural basis for its biological activity and can guide the design of more potent derivatives.
By combining experimental data with these theoretical calculations, a comprehensive understanding of the intricate relationship between the structure of this compound and its chemical behavior can be achieved.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study
A thorough investigation into the chemical compound this compound for a detailed article on its structure-activity relationships has revealed a significant lack of specific, publicly available scientific literature and data. While the foundational principles of Quantitative Structure-Property Relationship (QSPR) modeling and ligand efficiency are well-established in medicinal and theoretical chemistry, their direct application and detailed study concerning this compound are not documented in accessible research databases.
The initial objective was to construct a comprehensive article detailing the QSPR modeling for the chemical properties of this compound, alongside an analysis of its ligand efficiency and scaffold design from a theoretical chemistry perspective. This required access to detailed research findings and specific data that could be presented in tabular form.
Despite extensive searches for scholarly articles, patents, and computational chemistry studies focusing on this specific molecule and its close analogues, no in-depth QSPR or theoretical studies with the requisite data for a thorough analysis were identified. General information on related compounds, such as isomers and derivatives, provides a broad context but lacks the specificity needed to adhere to the strict instructional outline for an article solely focused on this compound.
Therefore, while the requested article structure provides a robust framework for analyzing a chemical compound's structure-activity relationships, the specific subject of this compound appears to be an area with limited exploration in the public scientific domain. Consequently, the creation of a detailed and data-rich article as per the user's instructions is not feasible at this time due to the unavailability of the necessary primary research and data.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Accessing Derivatives
The creation of diverse libraries of 4-(Pyridin-3-ylmethoxy)phenol derivatives is crucial for exploring structure-activity relationships and discovering new applications. Future synthetic efforts will likely focus on improving efficiency, sustainability, and throughput.
The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For the synthesis of this compound derivatives, this involves the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient techniques.
Bio-based Feedstocks: One promising approach is the use of biomass-derived platform molecules. For instance, phenolic precursors can be obtained from the catalytic depolymerization of lignin, while furanic compounds from carbohydrates can be converted into aromatic systems through sequential Diels-Alder and aromatization reactions.
Alternative Solvents and Catalysts: Future syntheses will move away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. The development of reusable, non-toxic catalysts, such as heterogeneous catalysts or enzymes, will also be a key focus.
Energy-Efficient Methods: Microwave-assisted synthesis represents a significant green chemistry approach. This technique can dramatically reduce reaction times, improve yields, and often allows for solvent- and catalyst-free conditions, thereby minimizing waste generation.
| Green Synthesis Strategy | Potential Advantage for Derivative Synthesis | Relevant Precursor Class |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, solvent-free conditions | Phenols, Pyridines |
| Biosynthesis from Biomass | Use of renewable feedstocks, reduced reliance on fossil fuels | Hydroxycinnamates, Furans |
| Catalytic Depolymerization | Sustainable sourcing of aromatic building blocks | Lignin |
To accelerate the discovery of novel derivatives, modern synthesis platforms like flow chemistry and high-throughput synthesis are becoming indispensable.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the ability to safely handle hazardous intermediates. For pyridine-containing molecules, flow chemistry can enable reactions that are difficult or dangerous to perform in batch, such as those involving unstable intermediates or highly exothermic processes. nih.gov This methodology is well-suited for the rapid production of a library of this compound analogues for screening purposes.
High-Throughput Synthesis: High-throughput screening techniques allow for the rapid evaluation of numerous compounds. acs.org To support this, parallel synthesis methodologies can be employed to quickly generate large arrays of derivatives in microplates. By combining automated liquid handlers with diverse building blocks (e.g., substituted phenols and functionalized 3-(halomethyl)pyridines), hundreds of unique derivatives can be synthesized and purified in a short timeframe, facilitating the rapid exploration of the chemical space around the core scaffold.
Advanced Computational Modeling of Complex Chemical Transformations
Computational chemistry is a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing new molecules. Density Functional Theory (DFT) calculations and machine learning models are set to play a pivotal role in understanding and expanding the chemistry of this compound.
Predicting Reactivity and Site-Selectivity: DFT calculations can be used to model the electronic structure of the this compound scaffold. nih.govresearchgate.netnih.gov This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the regioselective functionalization of either the pyridine (B92270) or the phenol (B47542) ring. For example, computational studies can predict the outcomes of C-H activation reactions, helping to design catalysts and conditions that favor functionalization at a specific position. nih.govresearchgate.net
Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of complex chemical transformations. nih.govustc.edu.cnresearchgate.net This is particularly valuable for understanding catalyzed reactions, such as cross-coupling or C-H functionalization, allowing researchers to optimize reaction conditions for higher yields and selectivity.
Machine Learning for Reactivity Prediction: Emerging machine-learning approaches can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. nih.govresearchgate.net Such models could be used to rapidly screen virtual libraries of reactants and catalysts to identify the most promising conditions for synthesizing novel derivatives of this compound, accelerating the discovery process.
| Computational Tool | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Modeling C-H activation pathways on pyridine and phenol rings. nih.govresearchgate.netnih.gov | Prediction of regioselectivity and catalyst performance. |
| Transition State Analysis | Elucidating the mechanism of ether bond cleavage or formation. ustc.edu.cn | Optimization of reaction conditions for derivatization. |
| Machine Learning Models | Predicting the compatibility of functional groups in cross-coupling reactions. nih.govresearchgate.net | Rapid identification of successful synthetic routes. |
Exploration of Novel Chemical Transformations of the Core Structure
The bifunctional nature of this compound offers numerous opportunities for novel chemical transformations beyond simple derivatization of the existing functional groups.
Direct C-H Functionalization: A major goal in modern organic synthesis is the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, which maximizes atom economy. rsc.orgresearchgate.net For the this compound scaffold, transition-metal catalysis can be explored to achieve regioselective functionalization. The pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation on the pyridine ring. acs.orgrsc.org Concurrently, strategies are being developed for the more challenging meta-selective functionalization of pyridines. nih.gov The phenol ring can also be targeted for C-H functionalization at its ortho positions.
Transformations of the Ether Linkage: The benzylic ether bond is a key structural feature that can also be a site for chemical transformation. Catalytic methods for the cleavage of C-O bonds in diaryl and benzyl (B1604629) ethers are well-established and could be adapted to either remove the pyridylmethyl group or to functionalize the benzylic carbon. nih.govrsc.orgrecercat.catresearchgate.net For instance, nickel-catalyzed cross-coupling reactions could potentially replace the phenoxy group with other nucleophiles. recercat.cat Furthermore, the benzylic position is susceptible to functionalization, such as through triflylation, which could introduce new reactive handles for further derivatization. researchgate.net
Ring-Forming and Ring-Transformation Reactions: The core structure could be used as a precursor for more complex heterocyclic systems. For example, intramolecular cyclization reactions could lead to fused ring systems. Another intriguing possibility is the skeletal editing of the aromatic rings themselves, such as a hypothetical transformation of the benzene (B151609) ring into a second pyridine ring, a challenging but transformative goal in synthetic chemistry. researchgate.netwikipedia.org
Design of Functional Materials Utilizing the this compound Scaffold
The combination of a hydrogen-bond-donating phenol group, a metal-coordinating pyridine nitrogen, and a semi-rigid backbone makes this compound an attractive building block for functional materials.
Polymers: Phenol and pyridine derivatives are common monomers in high-performance polymers. The this compound scaffold could be incorporated into polymers like polyether ether ketones (PEEK) or polyphenylene ethers (PPEs). wikipedia.orgmdpi.com The pyridine moiety could serve as a site for cross-linking with metal ions, potentially enhancing the thermal and mechanical properties of the resulting polymer. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. northwestern.edunih.gov The pyridine nitrogen and the phenolic oxygen of this compound are excellent coordinating sites for metal ions. By functionalizing the scaffold with additional carboxylic acid or other coordinating groups, it can be used as a linker to build novel MOFs. These materials could have applications in gas storage, separation, catalysis, and sensing. northwestern.edumaterialscloud.orgrsc.org
Liquid Crystals: Molecules with rigid, anisotropic shapes often exhibit liquid crystalline properties. mdpi.com The rod-like structure of this compound derivatives, particularly after esterification of the phenol or elongation of the molecule, could lead to the formation of nematic or smectic mesophases. The inherent polarity from the pyridine ring and the phenol group could be beneficial for creating materials with useful dielectric and optical properties. mdpi.com
| Material Class | Potential Role of the Scaffold | Target Application |
| High-Performance Polymers | Monomer with metal-binding sites for cross-linking. mdpi.com | Enhanced thermal stability, antimicrobial materials. |
| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker for constructing porous networks. northwestern.edunorthwestern.edu | Gas separation, heterogeneous catalysis. |
| Liquid Crystals | Mesogenic core with inherent polarity. mdpi.commdpi.com | Display technologies, optical sensors. |
Q & A
Q. What are the recommended synthetic routes for 4-(Pyridin-3-ylmethoxy)phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyridinylmethoxy group can be introduced to a phenolic core using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SN2 reactions with pyridinemethanol derivatives under basic conditions (e.g., NaH, DMF) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to pyridinemethanol) and reaction temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitoring by TLC or NMR is critical to confirm intermediate formation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to identify aromatic protons (δ 6.5–8.5 ppm) and methoxy/pyridinyl groups. Coupling patterns distinguish substitution positions .
- FTIR : Key peaks include O-H stretch (~3200 cm), C-O-C (1250 cm), and pyridinyl C=N (1590 cm) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 218.12) with electrospray ionization (ESI) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
- Storage : Store in a cool, dry place (<25°C) in amber glass vials to prevent oxidation. Avoid contact with acids, which may release toxic gases .
Advanced Research Questions
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystallize the compound via slow evaporation (e.g., ethanol/water mixture). Use SHELX programs for structure solution (SHELXS/SHELXD) and refinement (SHELXL). Key parameters:
Q. What reaction mechanisms govern the electrophilic substitution of this compound?
- Methodological Answer : The pyridinylmethoxy group directs electrophiles (e.g., nitronium ion, halogens) to specific positions. For nitration:
- Use HNO/HSO at 0–5°C. Meta-directing effects of the pyridinyl group favor substitution at the phenol’s ortho position.
- Monitor regioselectivity via LC-MS or -NMR shifts .
Q. How does the pyridinylmethoxy moiety influence pharmacological activity in related compounds?
- Methodological Answer : The pyridinyl group enhances binding to hydrophobic pockets in proteins (e.g., PD-L1 inhibitors). For example, analogs like YPD-29B use π-π stacking and hydrogen bonding with residues (ILE54, MET115) for target engagement. Computational docking (AutoDock Vina) and mutagenesis studies validate interactions .
Q. How can researchers resolve contradictions in synthetic yields or spectral data across studies?
- Methodological Answer :
- Yield Discrepancies : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% vs. 10 mol% Pd). Replicate conditions with inert atmosphere (N/Ar) to exclude oxidation side reactions .
- Spectral Variations : Recalibrate instruments (e.g., NMR lock signals) and confirm solvent purity. Cross-validate with alternative methods (e.g., HPLC vs. GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
